6-Isopropylpyridine-3-carbothioamide
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Overview
Description
6-Isopropylpyridine-3-carbothioamide is an organic compound with the molecular formula C₉H₁₂N₂S. It is a derivative of pyridine, featuring an isopropyl group at the 6th position and a carbothioamide group at the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Isopropylpyridine-3-carbothioamide can be synthesized through a condensation reaction involving pyridine derivatives. One common method involves the reaction of 6-isopropylpyridine-3-carboxylic acid with thioamide reagents under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Isopropylpyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Isopropylpyridine-3-carbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-isopropylpyridine-3-carbothioamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in various catalytic processes .
Comparison with Similar Compounds
- 6-Isopropoxypyridine-3-carbothioamide
- Pyridine-2-yl-methylene hydrazine carbothioamide
- 5-Chloropyridine-2-yl-methylene hydrazine carbothioamide
Comparison: 6-Isopropylpyridine-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C9H12N2S |
---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
6-propan-2-ylpyridine-3-carbothioamide |
InChI |
InChI=1S/C9H12N2S/c1-6(2)8-4-3-7(5-11-8)9(10)12/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
VHWHWNKXOMHYDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=S)N |
Origin of Product |
United States |
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